REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:9]O>C(#N)C>[C:1]1([O:7][CH3:8])[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:9].[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([OH:9])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
vanadyl tetraphenoxyphthalocyanine
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 65° C. for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a Buckner funnel
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(O)=CC=CC1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:9]O>C(#N)C>[C:1]1([O:7][CH3:8])[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:9].[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([OH:9])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
vanadyl tetraphenoxyphthalocyanine
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 65° C. for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a Buckner funnel
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(O)=CC=CC1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:9]O>C(#N)C>[C:1]1([O:7][CH3:8])[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:9].[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([OH:9])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
vanadyl tetraphenoxyphthalocyanine
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 65° C. for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a Buckner funnel
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(O)=CC=CC1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:9]O>C(#N)C>[C:1]1([O:7][CH3:8])[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:9].[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([OH:9])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
vanadyl tetraphenoxyphthalocyanine
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 65° C. for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a Buckner funnel
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(O)=CC=CC1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |